(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid
Description
(3a⁵,6aR)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid is a bicyclic pyrrolidine derivative featuring a fused cyclopentane-pyrrolidine ring system. The compound is characterized by:
- Molecular Weight: 377.4 g/mol .
- Key Functional Groups:
- Stereochemistry: The (3a⁵,6aR) configuration imparts rigidity to the bicyclic scaffold, influencing its interactions in chiral environments .
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block for constrained peptides, where its bicyclic structure enforces specific backbone conformations .
Properties
CAS No. |
2137568-86-4 |
|---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-10-20(23)24(13-12-23)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
InChI Key |
HKXVCUUOGVBHSF-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2C(C1)(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid represents a unique structure within the class of pyrrole derivatives. Pyrrole compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Chemical Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1418311-56-4 |
| Appearance | Solid |
Analgesic Properties
Recent studies have highlighted the analgesic potential of pyrrole derivatives. Specifically, bioconjugates that incorporate pyrrole moieties have shown significant pain-relieving effects. In a study examining newly synthesized bioconjugates that included pyrrole acids and peptide sequences, results indicated that these compounds exhibited analgesic activity comparable to or exceeding that of parent compounds. The analgesic effects were evaluated using the Randall-Selitto test, which measures pain response in animal models .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrole derivatives are also noteworthy. The incorporation of peptide sequences known for their anti-inflammatory effects can enhance the overall efficacy of these compounds. For instance, a tetrapeptide sequence known as H-FELL-OH was shown to reduce white blood cell accumulation in bronchoalveolar fluid by 51%, suggesting a potential synergistic effect when combined with pyrrole structures .
Case Studies
-
Pyrrole Bioconjugates Study
- Objective : To assess the analgesic and anti-inflammatory activities of bioconjugates containing pyrrole.
- Methodology : Synthesis of hybrid molecules combining pyrrole acids with peptides.
- Findings : All synthesized bioconjugates demonstrated analgesic activity; however, free pyrrole acids exhibited the highest activity despite lower stability. The combination with peptides improved hydrolytic stability while maintaining significant activity.
-
Hydrolytic Stability Assessment
- Objective : To evaluate the stability of synthesized compounds under various pH conditions.
- Methodology : Hydrolytic stability was monitored in model systems at pH 2.0, 7.4, and 9.0.
- Findings : While free pyrrole acids were unstable under hydrolysis conditions, their conjugation with peptides led to enhanced stability without a substantial loss in biological activity .
Comparison with Similar Compounds
Racemic Isomer: rac-(3aR,6aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylic Acid
- Synthesis Challenges: Racemates require additional resolution steps to isolate active enantiomers, increasing production complexity .
Oxetane-Based Analog: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
- Structural Features :
- Functional Comparison :
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (3a⁵,6aR) configuration in the target compound ensures compatibility with enzymatic systems in peptide elongation, unlike racemic analogs .
- Ring System Trade-offs : Cyclopentane-pyrrole systems (target compound) balance stability and conformational rigidity, whereas oxetane-based analogs prioritize solubility at the cost of stability .
- Functional Group Versatility : The Fmoc group’s universality in SPPS is retained across analogs, but downstream applications diverge based on core structure (e.g., biotin vs. peptide synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
